

# Unraveling SR-302: A Case of Mistaken Identity in Molecular Targeting

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SR-302    |           |
| Cat. No.:            | B15569252 | Get Quote |

A comprehensive search for the molecular target of a compound designated "SR-302" has yielded no publicly available scientific data, suggesting a potential misnomer or the compound's early, non-public stage of development. In the landscape of pharmacological research, the designation "SR-302" does not correspond to a known molecular entity with an identified target.

Researchers, scientists, and drug development professionals seeking information on **SR-302**'s mechanism of action, signaling pathways, and associated experimental protocols will find a notable absence of published literature. Database searches and inquiries into clinical trial registries have similarly failed to identify a compound with this specific name.

However, the investigation into "SR-302" has brought to light other similarly named compounds and clinical trial identifiers that may be the source of the query. It is crucial for researchers to distinguish between these to ensure the accuracy of their scientific pursuits.

One potential point of confusion is SR 11302, a known inhibitor of the activator protein-1 (AP-1) transcription factor.[1][2] Unlike the elusive **SR-302**, SR 11302 is a retinoid compound with a well-defined molecular target and has been utilized in research to probe the role of AP-1 in various cellular processes.

Another area of potential confusion arises from clinical trial designations. For instance, "Study 302" was a pivotal Phase 3 clinical trial for Lymphir (denileukin diftitox-cxdl), an FDA-approved immunotherapy for cutaneous T-cell lymphoma.[3] In this context, "302" refers to the trial identifier and not the molecular name of the therapeutic agent itself, which is an IL-2 receptor-







directed fusion protein.[3] Similarly, the EV-302 trial is a significant study in the field of bladder cancer, but again, the designation refers to the trial and not a specific molecule.[4]

Furthermore, internal company codenames for drug candidates can sometimes be mistaken for publicly recognized names. It is possible that "SR-302" is or was an internal designation for a compound that has either been discontinued or advanced under a different name.

In the absence of concrete information on "SR-302," this guide serves to clarify the current state of public knowledge and to redirect researchers toward confirmed and documented molecular entities. For those who have encountered the term "SR-302" in a specific context, it is advisable to verify the source and consider the possibility of a typographical error or a reference to a different compound or study.

For researchers interested in the broader field of molecular target identification, the methodologies remain consistent and rigorous. A typical workflow for identifying the molecular target of a novel compound is outlined below.

## **General Workflow for Molecular Target Identification**

The process of identifying the molecular target of a new chemical entity is a critical step in drug discovery and development. It involves a multi-pronged approach combining computational and experimental methods.





Click to download full resolution via product page

Caption: A generalized workflow for identifying the molecular target of a novel compound.



This guide underscores the importance of precise nomenclature in scientific research. While the quest for information on "SR-302" leads to a dead end, the principles of molecular target identification remain a cornerstone of modern pharmacology. Researchers are encouraged to apply these established methodologies to compounds with confirmed identities to advance the field of drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SR 11302 Immunomart [immunomart.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Citius Oncology Launches Lymphir In US For Skin Cancer Retail Traders Eye Major Upside [stocktwits.com]
- 4. youtube.com [youtube.com]
- To cite this document: BenchChem. [Unraveling SR-302: A Case of Mistaken Identity in Molecular Targeting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569252#sr-302-molecular-target-identification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com